Home > Products > Screening Compounds P95898 > 11,12-Epoxyarachidonate
11,12-Epoxyarachidonate -

11,12-Epoxyarachidonate

Catalog Number: EVT-1591369
CAS Number:
Molecular Formula: C20H31O3-
Molecular Weight: 319.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11,12-EET(1-) is a polyunsaturated fatty acid anion that is the conjugate base of 11,12-EET, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a polyunsaturated fatty acid anion, a long-chain fatty acid anion and an EET(1-). It derives from an arachidonate. It is a conjugate base of an 11,12-EET.
Source

Arachidonic acid, the precursor of 11,12-Epoxyarachidonate, is primarily sourced from dietary lipids and synthesized in the body from linoleic acid. The conversion of arachidonic acid to 11,12-Epoxyarachidonate occurs through enzymatic processes involving cytochrome P450 enzymes.

Classification

11,12-Epoxyarachidonate falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. Eicosanoids play critical roles in inflammation and immunity, and their derivatives, including epoxides, are involved in various biological functions.

Synthesis Analysis

Methods

The synthesis of 11,12-Epoxyarachidonate can be achieved through several methods:

  1. Enzymatic Synthesis:
    • Cytochrome P450 enzymes catalyze the conversion of arachidonic acid to 11,12-Epoxyarachidonate. This pathway involves the insertion of an oxygen atom into the double bond of arachidonic acid.
  2. Chemical Synthesis:
    • Chemical methods may involve the use of reagents such as peracids to induce epoxidation reactions on arachidonic acid derivatives.

Technical Details

The enzymatic synthesis typically requires specific conditions such as pH optimization and co-factors like NADPH for maximal enzyme activity. In contrast, chemical synthesis may involve rigorous control of reaction conditions to prevent side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 11,12-Epoxyarachidonate features a cyclopropane-like ring formed by the epoxide group at the 11th and 12th carbon positions of the arachidonic acid backbone.

Chemical Reactions Analysis

Reactions

11,12-Epoxyarachidonate participates in several chemical reactions:

  1. Hydrolysis: The epoxide can undergo hydrolysis in the presence of water to yield diols.
  2. Nucleophilic Attack: The epoxide ring can be opened by nucleophiles such as amines or thiols, leading to various functionalized products.

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the reaction mechanisms effectively.

Mechanism of Action

Process

The biological activity of 11,12-Epoxyarachidonate is primarily mediated through its interaction with cellular receptors and enzymes involved in inflammatory processes.

  1. Receptor Activation: It can activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to inflammation and metabolism.
  2. Enzyme Interaction: The compound may inhibit or activate cyclooxygenases or lipoxygenases, influencing prostaglandin and leukotriene synthesis.

Data

Studies indicate that 11,12-Epoxyarachidonate exhibits anti-inflammatory properties by modulating cytokine production and reducing leukocyte infiltration in inflamed tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.
  • Reactivity: Highly reactive due to the presence of the epoxide group; prone to hydrolysis and nucleophilic attack.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize 11,12-Epoxyarachidonate's structure and purity.

Applications

Scientific Uses

11,12-Epoxyarachidonate has several applications in scientific research:

  1. Inflammation Studies: Used as a model compound to study inflammatory pathways and mechanisms.
  2. Drug Development: Investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis and asthma.
  3. Biochemical Assays: Employed in assays aimed at understanding lipid metabolism and signaling pathways related to eicosanoids.
Biosynthesis and Enzymatic Pathways

Cytochrome P450-Dependent Epoxygenase Pathways in 11,12-EET Generation

11,12-epoxyeicosatrienoic acid (11,12-EET) is biosynthesized through the cytochrome P450 (CYP)-mediated epoxidation of arachidonic acid (AA). This reaction involves the stereo- and regioselective insertion of an oxygen atom across the 11,12-double bond of AA, forming an epoxide ring. The reaction requires molecular oxygen and NADPH as a cofactor, with CYP enzymes acting as monooxygenases that activate molecular oxygen. The catalytic cycle involves multiple steps: substrate binding, oxygen activation, and oxygen transfer to the double bond. This pathway generates four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with 11,12-EET being among the most biologically significant due to its vasodilatory, anti-inflammatory, and antifibrotic properties [1] [5]. The epoxidation reaction is highly efficient in endothelial cells, cardiomyocytes, and renal tissues where specific CYP isoforms are abundantly expressed. The stereo-specificity of this reaction is critical, as the biological activity of 11,12-EET resides predominantly in the 11(R),12(S)-enantiomer rather than the 11(S),12(R)-enantiomer [2].

Role of CYP2C and CYP2J Isozymes in Tissue-Specific 11,12-EET Production

Tissue-specific production of 11,12-EET is governed by the differential expression of CYP2C and CYP2J subfamilies:

  • Cardiovascular System: CYP2J2 is the predominant isoform in human heart and vascular endothelium. It accounts for approximately 90% of cardiac EET synthesis and demonstrates high catalytic efficiency for 11,12-EET formation (kcat/Km ~ 0.15 min⁻¹µM⁻¹). Genetic polymorphisms like CYP2J2*7 (rs890293) reduce enzyme expression and are associated with increased cardiovascular disease risk [6] [9].
  • Renal System: CYP2C8 and CYP2C9 are highly expressed in renal microvessels and tubules. Rat CYP4A2 also contributes significantly to renal 11,12-EET production, particularly in preglomerular arterioles where it regulates vascular tone [5].
  • Pulmonary System: CYP2J2 and CYP2C8 are expressed in human lung tissue, contributing to 11,12-EET levels that modulate pulmonary vascular responses and inflammation [1] [4].
  • Gastrointestinal and Neural Tissues: CYP2J2 is highly expressed in the liver and small intestine (RPKM 44.5), while brain-specific EET synthesis involves CYP2C11 in rodents and CYP2J2 in humans [4] [9].

Table 1: Tissue Distribution and Catalytic Efficiency of Major 11,12-EET Producing Enzymes

EnzymePrimary Tissueskcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
CYP2J2Heart, Endothelium4.8320.15
CYP2C8Liver, Kidney3.2280.11
CYP2C9Kidney, Lung2.1410.05
CYP4A2*Renal Microvessels0.89†19†0.047†

*Rat ortholog; †20-HETE formation is primary activity, but produces 11,12-EET at high reductase concentrations [5].

Biological Significance: Tissue-specific expression of CYP epoxygenases allows localized 11,12-EET production that regulates regional blood flow, inflammation resolution, and cellular homeostasis without systemic effects. This compartmentalization is crucial for its function as an autocrine/paracrine mediator [1] [6].

Substrate Specificity and Kinetic Parameters of Arachidonate Epoxygenases

Arachidonate epoxygenases exhibit stringent substrate recognition and catalytic properties:

  • Structural Specificity: CYP2J2 and CYP2C8 display high affinity for AA (Km 28-32 µM) with catalytic efficiencies (kcat/Km) of 0.11-0.15 min⁻¹µM⁻¹. The enzymes bind AA in a U-shaped conformation, positioning the 11,12-double bond near the heme iron for selective epoxidation. The carboxylate group of AA forms electrostatic interactions with arginine residues (Arg-117 in CYP2J2), while hydrophobic residues (Phe-310) stabilize the alkyl chain [6] [9].
  • Enantioselectivity: Human CYP2J2 produces >80% of the vasoactive 11(R),12(S)-EET enantiomer. Site-directed mutagenesis studies show that Phe310Ala substitution reduces enantioselectivity by 60%, confirming its role in substrate orientation [2] [6].
  • Regioisomer Distribution: CYP2J2 generates regioisomers in the ratio: 14,15-EET (40%) > 11,12-EET (35%) > 8,9-EET (20%) > 5,6-EET (5%). This distribution is conserved across human tissues but varies under pathological conditions; e.g., pulmonary fibrosis reduces 11,12-EET production by >50% [1] [4].
  • Inhibitors: Competitive inhibitors include danazol (IC50 0.8 µM for CYP2J2) and telmisartan (IC50 1.2 µM). Mechanism-based inhibitors like PPOH (10-undecynyl sulfonate) irreversibly inactivate the enzyme through heme adduct formation [6].

Epoxide Hydrolase (EPHX2)-Mediated Metabolism to 11,12-Dihydroxyeicosatrienoic Acid (DHET)

Soluble epoxide hydrolase (sEH, EPHX2) rapidly converts bioactive 11,12-EET into less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET):

  • Catalytic Mechanism: sEH employs a catalytic triad (Asp333/His523/Asp495) that activates water for nucleophilic attack on the epoxide ring. This hydrolysis occurs with trans-diaxial stereospecificity, yielding the corresponding diol with 11(S),12(R)- or 11(R),12(S)-configuration depending on the EET enantiomer [1] [7].
  • Kinetics: sEH exhibits high catalytic efficiency for 11,12-EET (Km ~ 10 µM, kcat ~ 12 s⁻¹). The 11,12-EET/11,12-DHET ratio serves as a biomarker of sEH activity; this ratio is significantly reduced in idiopathic pulmonary fibrosis patients (0.4 vs. 1.2 in controls) [1].
  • Biological Implications: Hydration diminishes vasodilatory potency by >70% and eliminates anti-inflammatory effects in monocytes. sEH inhibition by TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) increases endogenous 11,12-EET levels, attenuating fibrosis in bleomycin-induced lung injury models [1].

Table 2: Metabolic Fate of 11,12-EET in Biological Systems

Metabolic PathwayKey Enzyme(s)Primary Metabolite(s)Biological Activity
Epoxide HydrolysissEH (EPHX2)11,12-DHETVasodilatory (reduced potency), pro-angiogenic
β-OxidationAcyl-CoA synthetase + Peroxisomal β-oxidation enzymes7,8-DHHD, 5,6-DHHDVasodilatory (porcine coronary artery)
EsterificationACSL4 + Lysophospholipid acyltransferases11,12-EET-phospholipids (e.g., PE, PC)Storage pool, signaling upon hydrolysis
ω-/β-HydroxylationCYP4A/F + CYP1-3 families20-OH-11,12-DHET, 16-18 carbon chain-shortened acidsNot characterized

Beta-Oxidation Pathways Leading to Secondary Metabolites (e.g., 7,8-DHHD)

11,12-EET undergoes β-oxidation to form truncated metabolites:

  • Metabolic Sequence: Esterified 11,12-EET is hydrolyzed by phospholipase A2, then activated to 11,12-EET-CoA by long-chain acyl-CoA synthetase 4 (ACSL4). Two cycles of peroxisomal β-oxidation shorten the carboxylic acid chain, producing 7,8-dihydroxyhexadecadienoic acid (7,8-DHHD) via the intermediate 9,10-dihydroxyoctadecadienoic acid [7] [10].
  • Kinetics: Intraperitoneally injected d11-11(12)-EET is esterified into plasma phospholipids within 3–4 minutes (54% incorporation), followed by β-oxidation to d11-7,8-DHHD. Liver and adipose tissue show the highest incorporation rates, while negligible amounts reach the brain due to the blood-brain barrier [10].
  • Biological Activity: 7,8-DHHD retains ~40% of the vasodilatory potency of 11,12-EET in porcine coronary artery rings. This activity suggests that β-oxidation products contribute to vascular regulation despite being degradation intermediates [7].

Metabolic Fate Insight: Esterification and β-oxidation collectively account for >90% of 11,12-EET disposition, whereas sEH-mediated hydrolysis represents a minor pathway (<10%) in peripheral tissues. This challenges the traditional view that sEH is the primary regulator of EET bioavailability [7] [10].

Box 1: Structural Characteristics Defining 11,12-EET Bioactivity

  • Epoxide Ring Geometry: The strained oxirane ring is essential for TRPC6 channel activation (EC50 220 nM) and angiogenesis [2].
  • Carbon Chain Length: The C20 backbone optimizes binding to the EET receptor; β-oxidation to C16 (7,8-DHHD) reduces potency by 60% [7].
  • Enantiomeric Specificity: 11(R),12(S)-EET activates Gs-coupled receptors (Kd ~50 nM), while 11(S),12(R)-EET is inactive at ≤1 µM [2].

Properties

Product Name

11,12-Epoxyarachidonate

IUPAC Name

(5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoate

Molecular Formula

C20H31O3-

Molecular Weight

319.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/p-1/b8-6-,12-9-,13-10-

InChI Key

DXOYQVHGIODESM-KROJNAHFSA-M

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)[O-]

Isomeric SMILES

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.